An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Executive Summary
Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate is a substituted furan derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the furan core, the aminophenyl group, and the ethyl ester, suggest potential applications as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimentally determined data for this specific molecule is not extensively available in public literature, this document outlines the predicted properties based on its structure and provides detailed, field-proven experimental protocols for their empirical determination and validation. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data, which is critical for drug development professionals.
Compound Identification and Structural Analysis
The foundational step in characterizing any compound is to confirm its identity and understand its structural features, which dictate its chemical behavior.
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IUPAC Name: Ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate
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Molecular Formula: C₁₄H₁₅NO₃
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Molecular Weight: 245.27 g/mol
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Chemical Structure:
(A placeholder for the 2D structure)
The molecule's structure comprises a central furan ring, substituted at position 5 with an aminophenyl group, at position 2 with a methyl group, and at position 3 with an ethyl furoate group. The aromatic amine introduces a basic center, while the ethyl ester is susceptible to hydrolysis. The furan ring itself can be prone to degradation under strongly acidic or oxidative conditions.[1][2]
Predicted Physicochemical Profile
In the absence of direct experimental data, computational predictions and data from structurally analogous compounds provide a valuable starting point for understanding the likely properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. The following table summarizes these predicted values, which are essential for designing initial experiments.
| Property | Predicted Value/Range | Rationale & Significance in Drug Discovery |
| Melting Point (°C) | 150 - 210 | The presence of the aromatic amine allows for hydrogen bonding, likely resulting in a crystalline solid with a relatively high melting point, similar to related compounds like ETHYL 5-AMINO-4-CYANO-2-METHYL-3-FUROATE (208 °C)[3] and Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (176 °C)[4]. This property is critical for formulation and manufacturing. |
| Boiling Point (°C) | > 350 (Predicted) | High due to molecular weight and polar functional groups. Typically determined under vacuum to prevent decomposition. |
| Aqueous Solubility | Poorly soluble | The molecule has a significant non-polar surface area from the phenyl and furan rings, suggesting low aqueous solubility. The amine group may offer slight solubility in acidic pH. Poor solubility is a major hurdle in drug development, affecting bioavailability. |
| LogP (Octanol/Water) | 2.5 - 3.5 (Predicted) | This predicted range suggests good membrane permeability according to Lipinski's Rule of Five. LogP is a key indicator of a drug's ability to cross cell membranes. |
| pKa (Acidic/Basic) | Basic pKa: 4.0 - 5.0 | The primary aromatic amine is the main basic center. Its pKa will influence solubility in the physiological pH range of the stomach and intestines, impacting absorption. |
Experimental Determination of Physicochemical Properties
The following sections detail the standard operating procedures for the empirical determination of the key physicochemical properties. The choice of these methods is guided by their reliability, reproducibility, and the insights they provide for drug development.
Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure crystalline compound, while a broad range suggests impurities or an amorphous state.
Protocol:
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Ensure the sample is completely dry by placing it under a high vacuum for at least 24 hours.
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Load a small amount of the crystalline powder into a capillary tube, ensuring a packed height of 2-3 mm.
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Place the capillary tube into a calibrated digital melting point apparatus.
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Use a rapid heating ramp (10-20 °C/min) for a preliminary determination.
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For an accurate measurement, repeat the process with a fresh sample, using a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Thermodynamic Solubility Assessment
Causality: Understanding a compound's solubility in different media (e.g., water, buffers at physiological pH, organic solvents) is critical for everything from in vitro assays to formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol:
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Add an excess amount of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate to vials containing solvents of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
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Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours to allow the solution to reach equilibrium.
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After incubation, check for the presence of undissolved solid to confirm that a saturated solution was achieved.
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Filter the samples through a 0.22 µm filter to remove solid particles.
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Dilute an aliquot of the filtrate with a suitable mobile phase and quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method against a standard curve.
Lipophilicity (LogP) Determination
Causality: The partition coefficient (LogP) between octanol and water is a classic measure of lipophilicity. It helps predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, while laborious, is the definitive technique.
Protocol:
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Prepare a stock solution of the compound in a solvent miscible with both water and octanol (e.g., acetonitrile).
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Use water and octanol that have been pre-saturated with each other by mixing and allowing them to separate overnight.
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Add a small volume of the stock solution to a vial containing a known ratio of pre-saturated octanol and water (e.g., 1:1 v/v).
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Shake the vial vigorously for several hours to allow for partitioning, then let the layers separate completely (centrifugation can aid separation).
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Carefully sample both the aqueous and octanol layers.
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Determine the concentration of the compound in each layer using HPLC.
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Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).
Analytical Characterization and Quality Control
Confirming the identity, structure, and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques is required.
Workflow Diagram:
Caption: Analytical Workflow for Compound Characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The expected spectra would confirm the presence of the ethyl group, the methyl group, the aromatic protons (with splitting patterns indicative of para-substitution), and the furan ring protons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight. High-resolution MS (HRMS) provides the exact mass, which confirms the elemental formula.[5]
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): An RP-HPLC method should be developed for purity assessment.[6] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) is a common starting point. Purity is determined by the area percentage of the main peak, with a target of >95% for research-grade material.
Stability Profile and Forced Degradation
Causality: Furan-containing compounds can be susceptible to degradation, particularly in acidic or basic conditions.[2] A forced degradation study is essential to identify potential degradation pathways, determine shelf-life, and develop stability-indicating analytical methods.
Protocol for Forced Degradation:
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Prepare solutions of the compound in various stress conditions:
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Acidic: 0.1 M HCl at 60 °C
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Basic: 0.1 M NaOH at 60 °C
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Oxidative: 3% H₂O₂ at room temperature
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Thermal: Solid compound at 80 °C
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Photolytic: Solution exposed to UV light
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by the developed RP-HPLC method.
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Monitor for a decrease in the main peak area and the appearance of new peaks (degradants).
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If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway (e.g., hydrolysis of the ester, oxidation of the furan ring).
Conclusion
While direct, published experimental data for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is scarce, this guide provides a robust framework for its comprehensive physicochemical characterization. By combining predictive analysis with rigorous, validated experimental protocols, researchers and drug development professionals can generate the high-quality data necessary to advance this promising compound through the discovery and development pipeline. The methodologies outlined herein are designed to not only determine the core properties but also to understand the underlying chemical principles that govern the compound's behavior, ensuring a foundation of scientific integrity for future studies.
References
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Agarkov, A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Available at: [Link]
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ResearchGate. (n.d.). General scheme of the study of furan stability. Available at: [Link]
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Shulga, N., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ETHYL 5-AMINO-4-CYANO-2-METHYL-3-FUROATE | 14476-67-6 [chemicalbook.com]
- 4. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 [chemicalbook.com]
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